

Synthesis of N-Me-Thalidomide 4-fluoride

PROTACs: Application Notes and Protocols

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Compound of Interest

Compound Name: *N-Me-Thalidomide 4-fluoride*

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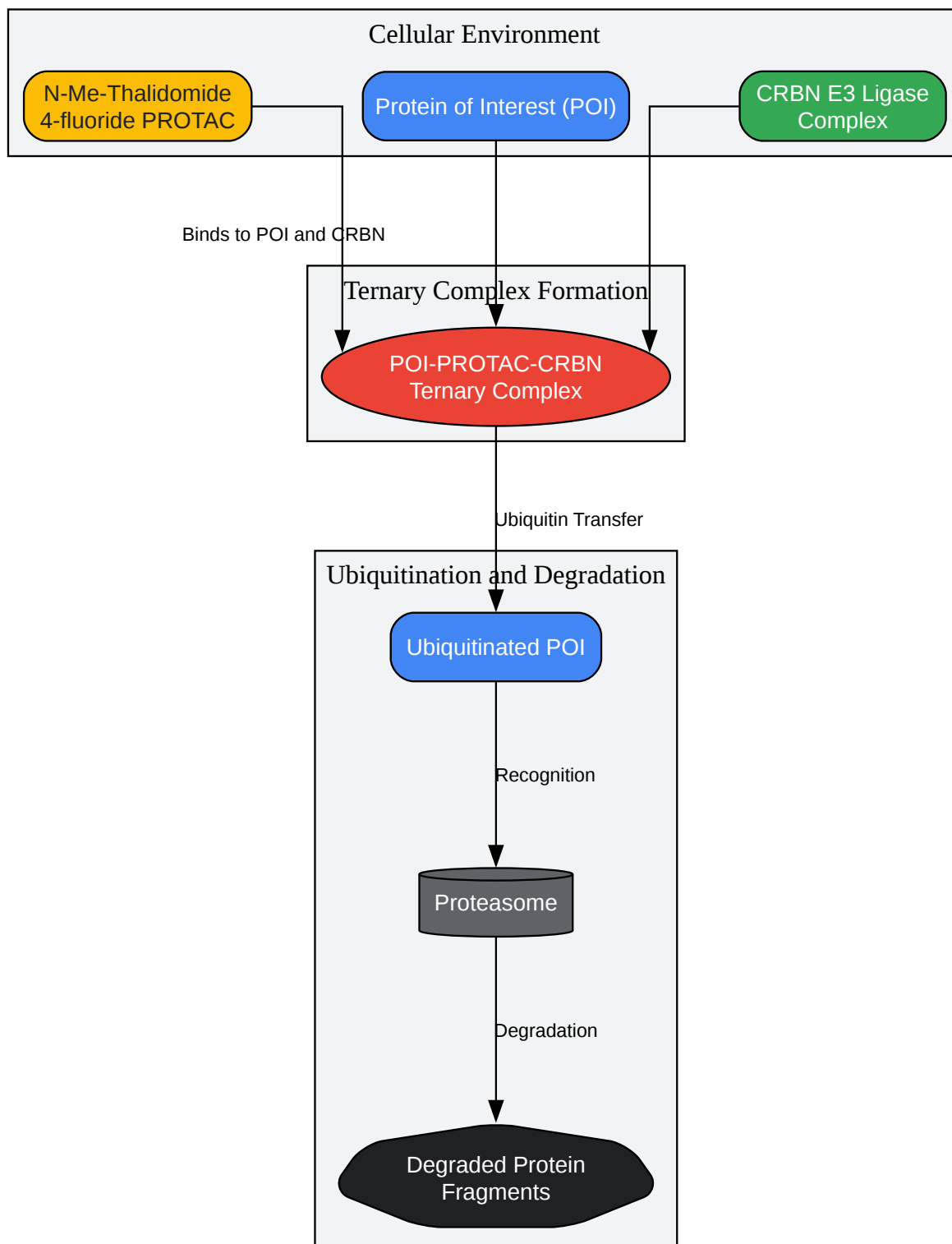
Introduction

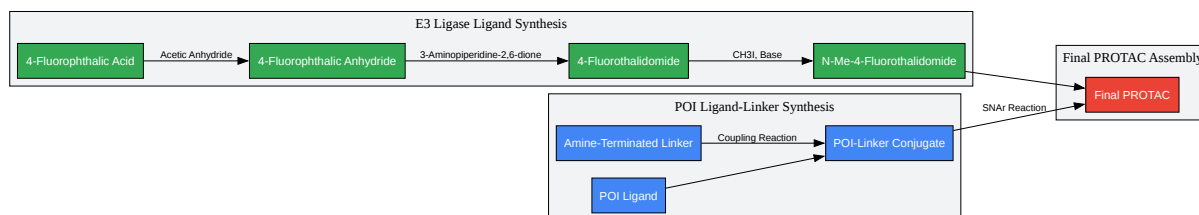
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

This document provides detailed application notes and a generalized protocol for the synthesis of PROTACs utilizing **N-Me-Thalidomide 4-fluoride** as the E3 ligase ligand for Cereblon (CRBN).[3][4] The 4-fluoro substitution on the phthalimide ring serves as a versatile anchor point for linker attachment via nucleophilic aromatic substitution (SNAr).[5][6] The N-methylation of the glutarimide ring can influence binding affinity and other pharmacological properties.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for an **N-Me-Thalidomide 4-fluoride** PROTAC involves the recruitment of the CRBN E3 ligase to a specific protein of interest, leading to its degradation. The following diagram illustrates this process.





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